4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-11-3-4-12(7-14(11)21(24)25)17(23)27-16-9-26-13(8-15(16)22)10-28-18-19-5-2-6-20-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWXKRHRFJRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 4-Methyl-3-nitrobenzoic acid : Serves as the acylating agent for esterification.
- 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol : The pyran core bearing the thioether-linked pyrimidine substituent.
Synthesis of 4-Methyl-3-Nitrobenzoic Acid
The benzoate fragment is synthesized via nitration of 4-methylbenzoic acid. Nitration typically occurs at the meta position relative to the methyl group due to its electron-donating nature, yielding 4-methyl-3-nitrobenzoic acid.
Reaction Conditions
Synthesis of 4-Oxo-6-[(Pyrimidin-2-Ylsulfanyl)Methyl]-4H-Pyran-3-Ol
The pyran core is constructed via cyclization of a β-keto ester precursor. A β-keto ester, such as ethyl 3-oxohexanoate, undergoes condensation with thiourea or pyrimidine-2-thiol to introduce the sulfur-containing substituent.
Key Steps :
Proposed Synthetic Routes
Route 1: Direct Esterification of Preformed Pyran-3-ol
This route involves synthesizing the pyran-3-ol intermediate followed by esterification with 4-methyl-3-nitrobenzoic acid.
Step 1: Synthesis of 4-Oxo-6-(Chloromethyl)-4H-Pyran-3-ol
- Reactants : β-Keto ester (e.g., ethyl 3-oxohexanoate) and thiourea.
- Conditions : Reflux in DMF at 120°C for 6–8 hours.
- Mechanism : Cyclocondensation followed by chlorination (SOCl₂).
- Yield : ~80%.
Step 2: Thioether Formation with Pyrimidine-2-Thiol
- Reactants : 4-Oxo-6-(chloromethyl)-4H-pyran-3-ol + Pyrimidine-2-thiol.
- Conditions : K₂CO₃, DMF, 60°C, 4 hours.
- Yield : ~70%.
Step 3: Esterification with 4-Methyl-3-Nitrobenzoic Acid
- Activation : Convert acid to acyl chloride using oxalyl chloride.
- Coupling : React pyran-3-ol with acyl chloride in pyridine at 0°C.
- Yield : ~65%.
Overall Yield : ~36% (multi-step).
Route 2: One-Pot Cyclization and Functionalization
A streamlined approach combining cyclization and thioether formation in a single pot.
Step 1: Cyclocondensation with Pyrimidine-2-Thiol
- Reactants : β-Keto ester + Pyrimidine-2-thiol.
- Conditions : DMF, 140°C, 12 hours.
- Mechanism : In situ formation of pyran-3-ol and thioether linkage.
- Yield : ~60%.
Step 2: Esterification as Above
Overall Yield : ~39%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 36% | 39% |
| Purification Complexity | High | Moderate |
| Scalability | Moderate | High |
Route 2 offers marginally better efficiency and scalability, though both require careful optimization of thioether formation to avoid polysubstitution.
Spectroscopic Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization Strategies
- Nitration Selectivity : Ensuring mono-nitration at the 3-position requires strict temperature control (-5°C).
- Thioether Stability : Pyrimidine-2-thiol is prone to oxidation; use of N₂ atmosphere improves yields.
- Esterification Efficiency : Steglich conditions (DCC/DMAP) may enhance coupling yields compared to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The pyrimidin-2-ylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Preliminary studies indicate that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate exhibits a range of biological activities:
Antimicrobial Activity
Research suggests that derivatives of this compound may possess antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis in tumor cells while sparing normal cells.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration into their therapeutic applications.
- Antitumor Screening : Another study focused on the cytotoxic effects of the compound on various cancer cell lines, finding that it induced apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The pathways involved often include binding to active sites on enzymes or receptors, leading to altered cellular functions .
Comparison with Similar Compounds
ML221 (4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate)
Structural Differences :
Pharmacological Activity :
- ML221 is a well-characterized APJ antagonist with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment assay) .
- The 4-nitro group in ML221 is critical for APJ antagonism, as electron-withdrawing groups enhance binding affinity. Modifications to this position (e.g., 4-bromo, 4-trifluoromethyl) retained partial activity, but most ester replacements (e.g., amides, sulfonates) abolished potency .
Physicochemical Properties :
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate (CAS: 877637-29-1)
Structural Differences :
- Replaces the benzoate ester with a 2-phenylacetate group, altering steric and electronic properties.
Activity :
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-trifluoromethylbenzoate
Structural Differences :
- Substitutes the nitro group with a 4-trifluoromethyl group.
Activity :
Stability :
Structure-Activity Relationship (SAR) Trends
The following table summarizes key SAR findings for analogs of the target compound:
Key Observations :
Nitro Group Position : The para-nitro group in ML221 maximizes APJ antagonism. Shifting the nitro to the meta position (as in the target compound) may reduce potency due to altered electronic effects .
Metabolic Stability : Ester analogs with bulkier substituents (e.g., trifluoromethyl) may resist hydrolysis better than nitro-substituted derivatives .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, chemical properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. Its structure includes a pyran ring fused with a pyrimidine moiety, which is linked to a sulfur atom. The presence of functional groups such as carbonyl, nitro, and sulfonyl enhances the compound's reactivity and potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.43 g/mol |
| Structural Features | Pyran ring, pyrimidine, sulfur |
Biological Activity
Preliminary studies indicate that This compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various bacterial strains.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For instance, the pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in cell signaling and proliferation. This interaction could lead to downstream effects that modulate biological pathways critical for disease progression.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyran Ring : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Employing reagents such as sulfur-based compounds to attach the pyrimidine moiety.
- Purification Techniques : Recrystallization and chromatography are commonly used to achieve high purity levels.
Case Studies
Several studies have investigated the biological activities of compounds related to This compound :
- Study on Antimicrobial Activity : A study demonstrated that similar pyran derivatives exhibited significant inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .
- Anticancer Research : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
- Inflammation Modulation : Research indicated that compounds with similar structures could reduce pro-inflammatory cytokine production in macrophages .
Q & A
Q. Methodological Answer :
- Light Sensitivity : The nitro group may undergo photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .
- Moisture Sensitivity : The ester linkage is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis and store with desiccants .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (expected >150°C for nitroaromatic systems) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer :
Apply Design of Experiments (DOE) principles:
Factor Screening : Vary temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading (e.g., DMAP for esterification).
Response Surface Methodology (RSM) : Use central composite design to model interactions between factors (e.g., pyrimidine-thiol concentration vs. reaction time) .
Validation : Confirm optimal conditions with triplicate runs. For example, a 15% yield increase was reported for analogous pyran derivatives using RSM .
Advanced: What computational approaches predict the compound’s reactivity or biological interactions?
Q. Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of the nitro group on the pyran ring’s electrophilicity. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The pyrimidinyl-sulfanyl moiety may exhibit affinity for ATP-binding pockets .
- MD Simulations : Assess stability in aqueous vs. lipid membranes (e.g., GROMACS) to predict pharmacokinetic behavior .
Advanced: How can researchers resolve contradictions in spectral or bioactivity data?
Q. Methodological Answer :
Data Triangulation : Cross-validate NMR assignments with COSY/NOESY for proton-proton correlations .
Impurity Profiling : Use LC-MS to detect side products (e.g., hydrolyzed ester or oxidized thioether).
Biological Replicates : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
Collaborative Analysis : Share raw data with crystallography or spectroscopy specialists to re-examine ambiguous peaks .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Q. Methodological Answer :
- Flow Chemistry : Continuous reactors minimize exothermic risks during nitro group introduction .
- Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) for esterification steps to reduce waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
